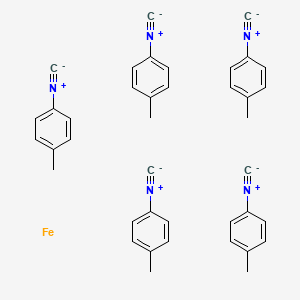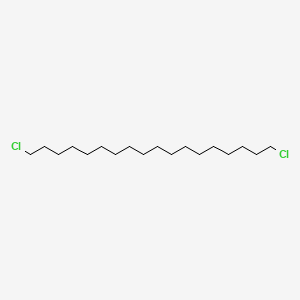![molecular formula C22H16Br2O2 B14275002 Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]- CAS No. 163301-93-7](/img/structure/B14275002.png)
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] is an organic compound with the molecular formula C15H12Br2O It is a derivative of benzophenone, where the phenyl groups are substituted with bromomethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] typically involves the bromination of benzophenone derivatives. One common method is the bromination of 1,3-diphenylmethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzophenone derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] involves its reactivity at the bromomethyl and carbonyl groups. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The carbonyl group can participate in redox reactions, influencing the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (4-bromophenyl)phenyl-: Similar structure but with only one bromomethyl group.
Methanone, 1,4-phenylenebis[phenyl-]: Lacks bromomethyl groups, leading to different reactivity.
Benzophenone: The parent compound without any bromine substitution.
Uniqueness
Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] is unique due to the presence of two bromomethyl groups, which significantly enhance its reactivity and potential for further functionalization compared to its analogs .
Eigenschaften
CAS-Nummer |
163301-93-7 |
|---|---|
Molekularformel |
C22H16Br2O2 |
Molekulargewicht |
472.2 g/mol |
IUPAC-Name |
[3-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone |
InChI |
InChI=1S/C22H16Br2O2/c23-13-15-4-8-17(9-5-15)21(25)19-2-1-3-20(12-19)22(26)18-10-6-16(14-24)7-11-18/h1-12H,13-14H2 |
InChI-Schlüssel |
STGDRUXCMGMECR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CBr)C(=O)C3=CC=C(C=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



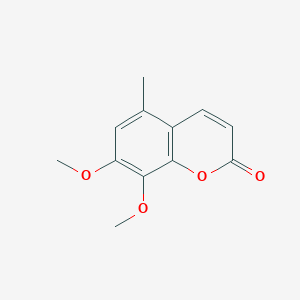
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

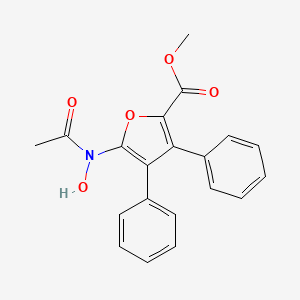
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)

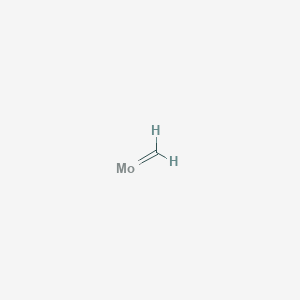
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)


